Cas no 102151-99-5 (2-[(4-methoxyphenyl)methyl]-1H-Imidazole)

2-[(4-methoxyphenyl)methyl]-1H-Imidazole structure
102151-99-5 structure
Product Name:2-[(4-methoxyphenyl)methyl]-1H-Imidazole
CAS No:102151-99-5
MF:C11H12N2O
MW:188.225782394409
CID:1096577
PubChem ID:13621740
Update Time:2025-04-20

2-[(4-methoxyphenyl)methyl]-1H-Imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-methoxyphenyl)methyl]-1H-Imidazole
    • 2-(4-methoxybenzyl)-1H-imidazole
    • 102151-99-5
    • p-(1-imidazolylmethyl)anisole
    • 2-(p-Methoxyphenylmethyl)imidazole
    • DA-20062
    • DHLRWIMLMIMZEH-UHFFFAOYSA-N
    • SCHEMBL10621971
    • Inchi: 1S/C11H12N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-7H,8H2,1H3,(H,12,13)
    • InChI Key: DHLRWIMLMIMZEH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CC1=NC=CN1

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • PSA: 37.91
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